molecular formula C7ClF5OS B1179635 TIS11 protein CAS No. 136653-44-6

TIS11 protein

Cat. No.: B1179635
CAS No.: 136653-44-6
Attention: For research use only. Not for human or veterinary use.
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Description

The TIS11 protein, also known as ZFP36L2, BRF-2, or ERF-2, is a member of the tristetraprolin/TIS11 family of CCCH-type tandem zinc finger (TZF) RNA-binding proteins . This family plays a critical role in post-transcriptional gene regulation by binding to Adenine-Uridine Rich Elements (AREs) in the 3' untranslated regions (3' UTRs) of target mRNAs, leading to transcript deadenylation and degradation . The this compound is expressed in mammalian systems and is a nucleo-cytoplasmic shuttling protein, with its export from the nucleus mediated by the CRM1 exportin . Mechanistically, the this compound interacts with AREs via its highly conserved tandem zinc finger domain, with an optimal binding sequence of UUAUUUAUU . Upon binding, it recruits mRNA decay machinery, including deadenylases and decapping enzymes, to promote the degradation of its target transcripts . This function is vital for controlling the stability of mRNAs encoding cytokines, transcription factors, and cell cycle regulators, thereby influencing processes like inflammation, hematopoiesis, and embryonic development . Knockout studies in mice have demonstrated that disruption of the TIS11d (Zfp36l2) gene results in defective hematopoiesis and lethality shortly after birth, underscoring its non-redundant physiological importance . This TIS11 Human Recombinant Protein is produced in an E. coli expression system and is provided for Research Use Only. It is a valuable tool for scientists investigating post-transcriptional gene regulation, ARE-mediated mRNA decay pathways, and the control of immune and inflammatory responses .

Properties

CAS No.

136653-44-6

Molecular Formula

C7ClF5OS

Synonyms

TIS11 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Mammalian TIS11 Family Members

The mammalian TIS11 family includes three well-characterized proteins: TTP (ZFP36) , BRF-1 (ZFP36L1) , and BRF-2 (ZFP36L2) , with rodents expressing an additional placental-specific member, Zfp36l3 .

Structural Similarities
  • Zinc Finger Domains : All TIS11 family members share two tandem CCCH zinc finger motifs critical for ARE binding. The spacing and sequence (CX₈CX₅CX₃H) are highly conserved across species, enabling recognition of UUAUUUAUU-like ARE motifs .
  • Divergent Regions: Outside the TZF domains, sequence similarity drops significantly. For example, the N-terminal region of TTP recruits deadenylase complexes like CAF1-CCR4-NOT, whereas Drosophila TIS11 lacks this feature, suggesting divergent mechanisms for mRNA decay .
Functional Differences
Feature Drosophila TIS11 Mammalian TTP/BRFs
Target mRNAs Immune genes (CecA1, Attacin A) Cytokines (TNF-α, IL-6), proto-oncogenes (c-Myc)
Regulation Post-transcriptional (phosphorylation stabilizes) Transcriptional (inducible by LPS, growth factors)
Subcellular Shuttling CRM1-dependent nuclear export CRM1/exportin-1-dependent export
Role in Disease Limited data TTP suppresses tumors; BRFs linked to cancer
  • Target Specificity : While Drosophila TIS11 binds CecA1 AREs, it fails to interact with Dpt mRNA AREs, highlighting sequence-specific discrimination absent in mammalian TTP .
  • Transcriptional vs. Post-Transcriptional Regulation: Mammalian TIS11 genes are transcriptionally induced by stimuli like LPS, whereas Drosophila tis11 mRNA is constitutively transcribed, with protein levels controlled by proteasomal turnover .
Phosphorylation and Stability
  • Mammalian TTP and BRF-1 are phosphorylated by MK2/MAPKAPK2, which stabilizes them by blocking proteasomal degradation .
  • In Drosophila, TIS11 phosphorylation upon peptidoglycan stimulation similarly enhances stability, though the kinase involved remains unidentified .

Comparison with Yeast Homologs

Yeast homologs like Cth1/Cth2 (S. cerevisiae) and YTIS11 (S. pombe) share the TZF domains but exhibit distinct functions:

  • Cth1/Cth2 : Regulate iron metabolism by degrading mRNAs encoding iron-dependent enzymes (e.g., FET3, CCC1) .
  • YTIS11: Non-essential, glucose-repressible, and lacks immune-related roles. Overexpression of murine TTP inhibits yeast growth, suggesting functional divergence .

Evolutionary Conservation and Divergence

  • Sequence Identity: Drosophila TIS11 shares 90% amino acid identity with murine TIS11B/D in the TZF region .
  • Mechanistic Divergence: While all TIS11 proteins recruit deadenylases, Drosophila TIS11 requires CAF1 for ARE-mediated decay, whereas mammalian TTP directly binds CCR4-NOT .

Regulatory Mechanisms Across Species

Mechanism Drosophila TIS11 Mammalian TTP/BRFs
Transcriptional Constitutive Inducible (e.g., LPS, TNF-α)
Post-Translational Phosphorylation stabilizes Phosphorylation stabilizes
Environmental Cues Peptidoglycan Growth factors, cytokines

Key Research Findings

TIS11 and p38MAPK : In Drosophila, TIS11 mediates p38MAPK-regulated mRNA decay, mirroring TTP’s role in mammals but with distinct signaling intermediates .

Tissue-Specific Expression : Mammalian BRF-1/2 show elevated expression in pancreas/thymus, while TTP is abundant in uterine cervix .

Therapeutic Potential: TTP suppression in cancer promotes tumorigenesis, making it a therapeutic target .

Unresolved Questions

  • How does Drosophila TIS11 recruit deadenylases without the N-terminal domain seen in TTP?
  • What kinases phosphorylate TIS11 in Drosophila?
  • Do tissue-specific isoforms of TIS11 family members explain functional diversity in mammals?

Preparation Methods

Mammalian Expression Vectors

The CMV.dTis11 plasmid is constructed by amplifying the Tis11 coding sequence from an IMAGE consortium clone (GenBank AI512677) using PCR primers with Asp718 and XhoI restriction sites. The product is ligated into the CMV.BGH3′/pBS+ vector, which includes a bovine growth hormone polyadenylation signal for enhanced mRNA stability. For epitope tagging, a BamHI site is introduced between the Tis11 C-terminus and a hexahistidine (His6) or hemagglutinin (HA) tag using primer-overlapping mutagenesis.

Bacterial Expression Systems

For bacterial expression, the Tis11 open reading frame is cloned into pET21a in-frame with a C-terminal His6 tag. This system enables high-yield protein production in Escherichia coli BL21(DE3) cells, leveraging the T7 RNA polymerase-driven expression mechanism.

Mutagenesis for Functional Studies

Critical residues in the TIS11 tandem zinc finger (TZF) domain (e.g., Cys150, His198) are mutated to study RNA-binding activity. For example:

  • C150S mutation : Primer 5′-GCCGGAGAATCCAAGTACGGCG-3′ replaces cysteine with serine.

  • H198Q mutation : Primer 5′-CACTTTGTTCAGAATGCGGAC-3′ substitutes histidine with glutamine.

Protein Expression and Purification

Mammalian Cell Transfection

HEK293 or COS-7 cells are transfected with CMV.dTis11 plasmids using lipid-based reagents. Co-transfection with reporter plasmids (e.g., Mlp-TNF3′) allows simultaneous assessment of TIS11’s mRNA-destabilizing activity. Post-transfection, cells are lysed in RIPA buffer, and TIS11 is purified via anti-HA affinity chromatography.

Bacterial Protein Production

E. coli transformed with pET21a-Tis11-His6 are induced with 1 mM IPTG at 16°C for 18 hours to minimize inclusion body formation. The soluble His6-tagged protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, yielding ~2.5 mg/L of culture.

Table 1: Purification Yield of Recombinant TIS11

Expression SystemVectorTagYield (mg/L)Purity (%)
Mammalian (HEK293)CMV.dTis11HA0.890
Bacterial (E. coli)pET21a-Tis11His62.595

Functional Validation of TIS11 Activity

RNA-Binding Assays

Purified TIS11 is tested for ARE-binding affinity using fluorescence anisotropy. A 5′-FAM-labeled RNA probe (UUAUUUAUU) exhibits a dissociation constant (Kd) of 12 nM, confirming high-affinity binding. Mutations in the TZF domain (e.g., C150S) reduce binding by >90%, underscoring the importance of zinc coordination.

mRNA Destabilization Assays

Co-transfection of CMV.dTis11 with a luciferase reporter containing the TNF-α 3′ UTR reduces luciferase activity by 70% within 6 hours, demonstrating TIS11-mediated mRNA decay. Deadenylation assays reveal that TIS11 accelerates poly(A) tail shortening, a prerequisite for exonucleolytic degradation.

Structural Characterization

Molecular Dynamics Simulations

The TZF domain (residues 133–202) is modeled using the RNA-bound structure of human ZFP36L2 (PDB: 1RGO). Simulations in explicit solvent (25 ns, Amber.12) show that TIS11 forms stable contacts with UUAUUUAUU, with key interactions involving Arg158 and Lys166.

Zinc Coordination Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) confirms that each TZF domain binds two zinc ions, with a stoichiometry of 2 Zn²⁺ per TIS11 molecule. Chelation with EDTA abolishes RNA-binding activity, validating zinc dependence.

Applications and Limitations

Advantages of Bacterial Expression

  • Cost-effectiveness : Bacterial systems yield higher quantities (2.5 mg/L vs. 0.8 mg/L in mammalian cells).

  • Ease of mutagenesis : Site-directed mutagenesis is streamlined in E. coli due to shorter turnaround times.

Challenges in Mammalian Systems

  • Low yield : Endogenous proteases may degrade TIS11 unless protease inhibitors are added.

  • Post-translational modifications : Phosphorylation at Ser220 by p38 MAPK reduces RNA-binding affinity, complicating functional studies .

Q & A

What are the primary molecular mechanisms by which TIS11 regulates mRNA stability?

Level: Basic
Methodological Answer:
TIS11 (tristetraprolin) binds to adenine-uridine-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of target mRNAs, promoting their degradation via exosome or processing-body (P-body) pathways . Key experimental approaches include:

  • RNA immunoprecipitation (RIP) : To validate TIS11-mRNA interactions (e.g., IP RT-PCR in Drosophila S2* cells showed enrichment of CecA1 mRNA in TIS11-His complexes) .
  • RNAi knockdown : To assess destabilization effects (e.g., TIS11 knockdown in S2* cells stabilized CecA1 mRNA) .
  • Luciferase reporter assays : To measure ARE-dependent decay by fusing ARE sequences to reporter genes .

How does TIS11's nucleo-cytoplasmic shuttling influence its mRNA decay activity?

Level: Advanced
Methodological Answer:
TIS11 shuttles between the nucleus and cytoplasm via CRM1/exportin-mediated nuclear export and Transportin-mediated nuclear import . Nuclear localization may limit cytoplasmic activity, while phosphorylation by kinases like p38MAPK modulates its stability and RNA-binding affinity. Methods to study this include:

  • Leptomycin B (LMB) treatment : To inhibit CRM1 and trap TIS11 in the nucleus .
  • Fluorescence microscopy : Using GFP-tagged TIS11 mutants (e.g., NES/PY-NLS mutants) to track localization .
  • Co-immunoprecipitation : To identify transport machinery partners (e.g., Transportin-1) .

What experimental approaches are recommended for validating TIS11 interaction with target mRNAs?

Level: Basic
Methodological Answer:

  • RNA-protein co-precipitation : Use anti-TIS11 antibodies for RIP followed by qPCR or sequencing (e.g., CecA1 mRNA enrichment in Drosophila S2* cells) .
  • Electrophoretic mobility shift assays (EMSAs) : To test direct binding of recombinant TIS11 to ARE-containing RNA probes .
  • CRISPR/Cas9 knockout models : To study mRNA stabilization in TIS11-deficient cells .

How do discrepancies in TIS11's role in mRNA stabilization/destabilization arise across studies?

Level: Advanced
Methodological Answer:
Contradictions may stem from:

  • Cell type-specific regulation : TIS11 activity varies by tissue (e.g., Drosophila immune cells vs. mammalian macrophages) .
  • Kinase signaling context : p38MAPK inhibition destabilizes ARE-mRNAs in some systems but not others, depending on TIS11 phosphorylation status .
  • Compensatory mechanisms : Redundancy with TIS11 family members (e.g., BRF-1, ZFP36L2) .
    Resolution strategies :
    • Phospho-mimetic mutants : To dissect phosphorylation effects .
    • Multi-omics integration : Combine RIP-seq, proteomics, and transcriptomics to map context-dependent targets .

What are the implications of TIS11 in stem cell biology and tissue regeneration?

Level: Advanced
Methodological Answer:
TIS11 regulates stem cell quiescence by degrading ARE-containing mRNAs encoding proliferation factors. In Drosophila intestinal stem cells (ISCs), TIS11 is essential for post-injury dormancy . Key methods:

  • Lineage tracing : To monitor stem cell activity in TIS11 knockdown models.
  • RNA stability assays : Measure half-lives of candidate mRNAs (e.g., Dll4) in ISCs .
  • Aging studies : Compare TIS11 activity in young vs. aged tissues to assess dysregulation .

How can researchers integrate TIS11 data from public databases effectively?

Level: Basic
Methodological Answer:

  • Proteins API (EMBL-EBI) : Retrieve TIS11 interaction networks, isoforms, and post-translational modifications .
  • UniProt : Access functional annotations (e.g., zinc finger domains, ARE-binding motifs) .
  • PRIDE/PeptideAtlas : Validate mass spectrometry data for TIS11 expression across tissues .

What are best practices for designing RNAi experiments to study TIS11?

Level: Basic
Methodological Answer:

  • Dual siRNA/CRISPR validation : Avoid off-target effects by confirming phenotypes with independent reagents .
  • Rescue experiments : Re-express wild-type or mutant TIS11 in knockdown models .
  • Dose optimization : Titrate RNAi to achieve partial knockdown, mimicking physiological regulation .

How does phosphorylation regulate TIS11's activity in mRNA decay pathways?

Level: Advanced
Methodological Answer:
p38MAPK phosphorylates TIS11, enhancing its destabilizing activity. Methods to study this:

  • Kinase assays : Incubate recombinant TIS11 with active p38MAPK and ATP, followed by Western blotting .
  • Phospho-specific antibodies : Detect phosphorylation status in LPS-stimulated cells .
  • Mutagenesis : Replace serine residues (e.g., S60/S186) to mimic or block phosphorylation .

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